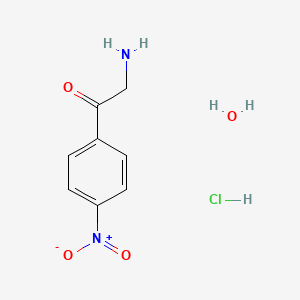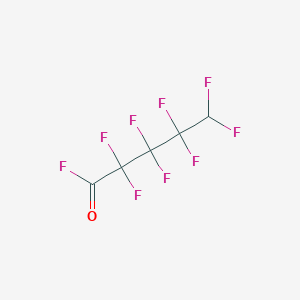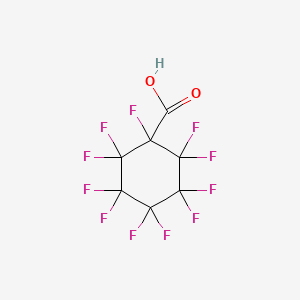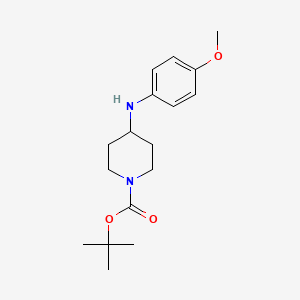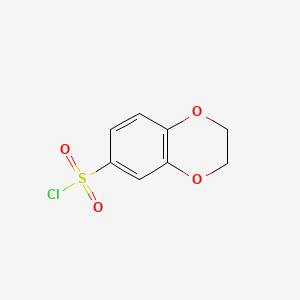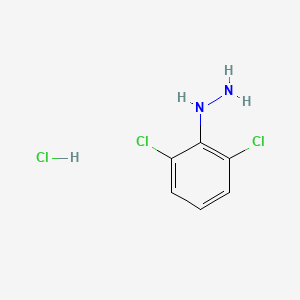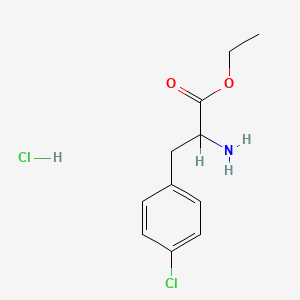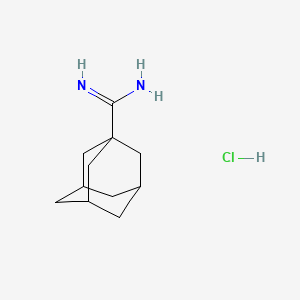
Adamantane-1-carboxamidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of adamantane-1-carboxamidine hydrochloride typically involves the reaction of adamantane-1-carboxylic acid with formamidine hydrochloride under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires heating to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Adamantane-1-carboxamidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The compound can also participate in nucleophilic substitution reactions with halogenated compounds to form new derivatives .
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield adamantane-1-carboxylic acid, while reduction can produce adamantane-1-carboxamidine .
Scientific Research Applications
Adamantane-1-carboxamidine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, adamantane derivatives are studied for their potential antiviral and antiparkinsonian activities . The compound’s unique structure and properties make it a valuable tool in drug delivery systems, where it can enhance the stability and bioavailability of therapeutic agents .
In industry, this compound is used in the development of advanced materials, including polymers and coatings . Its ability to form stable complexes with various substrates makes it useful in surface recognition studies and the design of novel sensors .
Mechanism of Action
The mechanism of action of adamantane-1-carboxamidine hydrochloride involves its interaction with specific molecular targets and pathways . In antiviral applications, adamantane derivatives inhibit the M2 proton channel of the influenza A virus, preventing viral replication . In the treatment of Parkinson’s disease, the compound increases the release of dopamine in the brain, alleviating symptoms of the disorder .
The molecular targets and pathways involved in these mechanisms are still under investigation, but the compound’s ability to modulate biological processes at the molecular level is well-documented .
Comparison with Similar Compounds
Adamantane-1-carboxamidine hydrochloride can be compared with other adamantane derivatives, such as amantadine hydrochloride and memantine hydrochloride . These compounds share a similar adamantane core structure but differ in their functional groups and specific applications .
Amantadine hydrochloride: Used primarily as an antiviral and antiparkinsonian agent.
Memantine hydrochloride: Used in the treatment of Alzheimer’s disease due to its ability to modulate NMDA receptors.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties . Its versatility in various applications, from drug delivery to material science, highlights its significance in scientific research and industry .
Properties
IUPAC Name |
adamantane-1-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.ClH/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11;/h7-9H,1-6H2,(H3,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNFQKIOKKMCIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369407 |
Source


|
| Record name | Adamantane-1-carboxamidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50417-14-6 |
Source


|
| Record name | Adamantane-1-carboxamidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adamantane-1-carboxamidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

